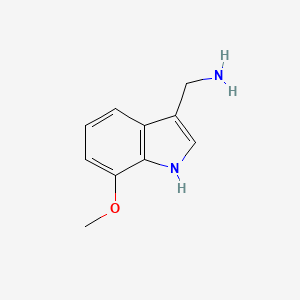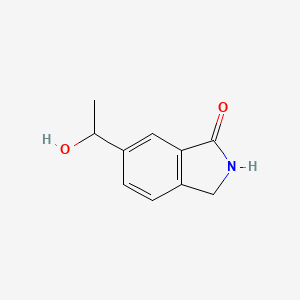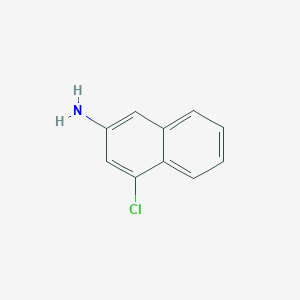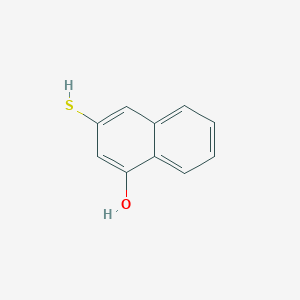![molecular formula C12H12N2 B11911236 2-[2-(2-Pyridinyl)ethyl]pyridine CAS No. 4916-40-9](/img/structure/B11911236.png)
2-[2-(2-Pyridinyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Pyridinyl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Pyridinyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with pyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production may also involve the use of alternative catalysts and solvents to improve the overall sustainability and cost-effectiveness of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(2-Pyridinyl)ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The ethylene bridge can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-[2-(2-Pyridinyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Pyridinyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-[2-(3-Pyridinyl)ethyl]pyridine
- 2-[2-(4-Pyridinyl)ethyl]pyridine
- 2-[2-(2-Pyridinyl)ethyl]pyrimidine
Comparison: 2-[2-(2-Pyridinyl)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
4916-40-9 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(2-pyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-6,9-10H,7-8H2 |
Clé InChI |
WBIBUCGCVLAPQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)





![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)

![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)

